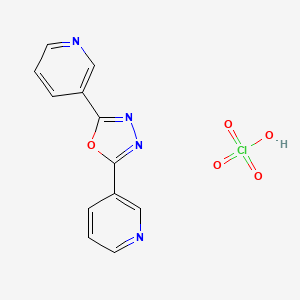![molecular formula C9H12N4O B12526587 6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide CAS No. 674369-01-8](/img/structure/B12526587.png)
6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a hydrazinyl group and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with isopropylidene hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl and carboxamide groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazinyl derivatives. Substitution reactions can result in a wide range of substituted pyridine derivatives.
Scientific Research Applications
6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The carboxamide group may also play a role in the compound’s activity by interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide: This compound is structurally similar but features a hydrazino group instead of a hydrazinyl group.
Pyridine-3-carboxamide derivatives: Various derivatives of pyridine-3-carboxamide with different substituents can be compared to highlight the unique properties of 6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
674369-01-8 |
|---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N4O/c1-6(2)12-13-8-4-3-7(5-11-8)9(10)14/h3-5H,1-2H3,(H2,10,14)(H,11,13) |
InChI Key |
DGSDIRKPUMJUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


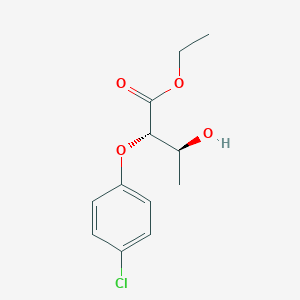
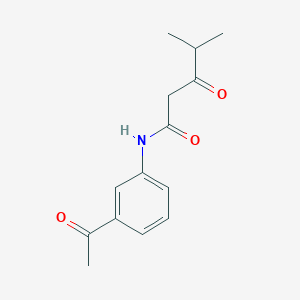
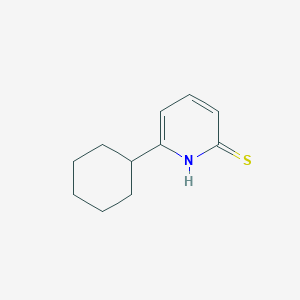
![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
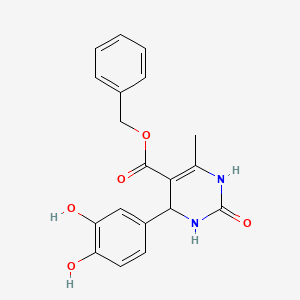
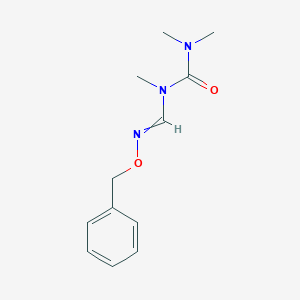
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
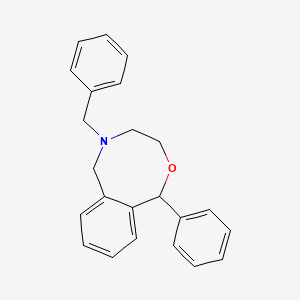

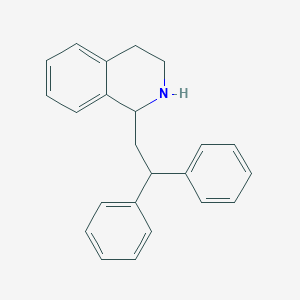
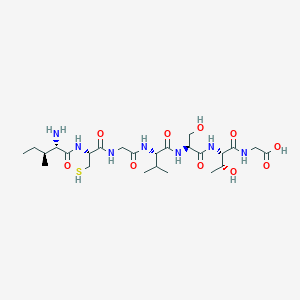
![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
